3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid
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Overview
Description
3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid is a compound that belongs to the class of oxazolidinones, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylpropanoic acid derivatives with isocyanates or carbamates to form the oxazolidinone ring. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazolidinone ring to more reduced forms, potentially altering its biological activity.
Substitution: The phenyl ring and the oxazolidinone ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce more saturated compounds.
Scientific Research Applications
3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The phenylpropanoic acid moiety may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Oxo-1,3-oxazolidin-3-yl)acetic acid
- 3-(2-Oxo-1,3-oxazolidin-3-yl)propanoic acid
- 3-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid
Uniqueness
3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid is unique due to the presence of the phenyl group, which can enhance its biological activity and binding properties compared to other oxazolidinone derivatives. This structural feature may provide it with distinct advantages in terms of potency and selectivity in various applications.
Properties
IUPAC Name |
3-(2-oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(15)8-10(9-4-2-1-3-5-9)13-6-7-17-12(13)16/h1-5,10H,6-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSLINIWXMFCJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C(CC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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